1-(Chloromethyl)-1-cyclopropylcyclobutane
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Overview
Description
1-(Chloromethyl)-1-cyclopropylcyclobutane is an organic compound characterized by a cyclobutane ring with a chloromethyl group and a cyclopropyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclobutane can be achieved through several methods. One common approach involves the chloromethylation of cyclopropylcyclobutane using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 50°C to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of phase transfer catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylcyclobutane.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed:
- Substitution reactions yield various derivatives such as amines, alcohols, and thiols.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in cyclopropylcyclobutane.
Scientific Research Applications
1-(Chloromethyl)-1-cyclopropylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclobutane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Cyclopropylmethyl Chloride: Similar in structure but lacks the cyclobutane ring.
Cyclobutylmethyl Chloride: Similar in structure but lacks the cyclopropyl group.
1-(Bromomethyl)-1-cyclopropylcyclobutane: Similar in structure but contains a bromomethyl group instead of a chloromethyl group
Uniqueness: 1-(Chloromethyl)-1-cyclopropylcyclobutane is unique due to the presence of both a cyclopropyl and a cyclobutane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13Cl |
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Molecular Weight |
144.64 g/mol |
IUPAC Name |
1-(chloromethyl)-1-cyclopropylcyclobutane |
InChI |
InChI=1S/C8H13Cl/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2 |
InChI Key |
YUTNCRLMXPSKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCl)C2CC2 |
Origin of Product |
United States |
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